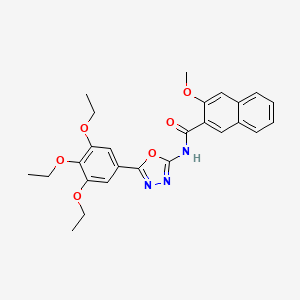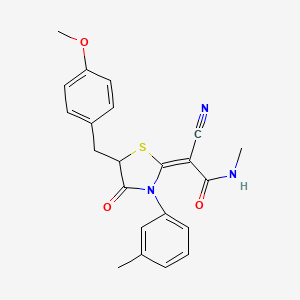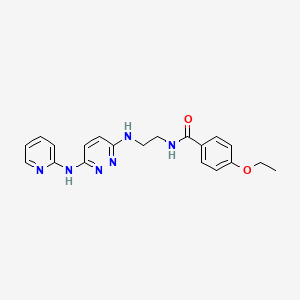![molecular formula C17H17ClN2O3 B2612738 {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate CAS No. 387864-60-0](/img/structure/B2612738.png)
{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000002622083 .
Synthesis Analysis
The synthesis of carbamates, such as “{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate”, can be achieved through carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis
The molecular structure of “{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate” is complex. It contains multiple bonds, aromatic bonds, and rotatable bonds . The compound also includes various functional groups such as esters and secondary amides .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Catalysts for Isoxazolone Synthesis: The compound {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate has been investigated for its catalytic activity in the synthesis of isoxazolone-type heterocycles. Researchers impregnated silver nanoparticles (Ag) onto commercial support oxides (Al₂O₃, CeO₂, and MgO). The catalysts Ag–Al₂O₃, Ag–MgO, and Ag–CeO₂ were evaluated in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule. Notably, all catalysts exhibited yields up to 60%, with Ag–CeO₂ achieving an impressive 94% yield, adhering to green chemistry principles .
Chromophores and Material Science
Novel Chromophore Synthesis: Another intriguing application lies in the synthesis of a new chromophore: 4-[4-(4-dimethylamino-phenyl)buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate (DACSC). This compound features extended π-conjugation and has potential applications in material science. Nucleation and solubility studies were conducted to identify suitable solvent systems for material growth .
Spectroscopy and Theoretical Investigations
Characterization and Photophysical Properties: Researchers have characterized {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate through various spectra (FT-IR, UV–vis, and 1H-NMR). Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) were employed to investigate electronic, structural, reactivity, and photovoltaic properties. These theoretical insights contribute to understanding the compound’s behavior and potential applications .
Propiedades
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-20(2)15-8-6-14(7-9-15)19-16(21)11-23-17(22)12-4-3-5-13(18)10-12/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRYGEYVEKTDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)
![N-(2,3-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2612665.png)



![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)


![3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2612676.png)

